molecular formula C12H16O3 B1330108 Ethyl 4-phenoxybutanoate CAS No. 2364-59-2

Ethyl 4-phenoxybutanoate

Cat. No. B1330108
CAS RN: 2364-59-2
M. Wt: 208.25 g/mol
InChI Key: XSVIVXBQBFMYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenoxybutanoate is a chemical compound . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .


Synthesis Analysis

The synthesis of Ethyl 4-phenoxybutanoate involves several steps. In one study, ethyl 4-bromobutyrate was added to a solution of 4-hydroxybenzaldehyde and K2CO3 in N,N-dimethylformamide (DMF) under an inert atmosphere . Another study discussed the synthesis of a related compound, ethyl ®-2-hydroxy-4-phenylbutanoate, using a biocatalyst that efficiently reduces ethyl 2-oxo-4-phenylbutanoate with high R-enantioselectivity .


Molecular Structure Analysis

The molecular formula of Ethyl 4-phenoxybutanoate is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . The structure includes an ester functional group (aliphatic) and an ether functional group (aromatic) .


Physical And Chemical Properties Analysis

Ethyl 4-phenoxybutanoate has a molecular weight of 208.257 g/mol . It contains 31 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .

Scientific Research Applications

Flavor Industry

  • Application : Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
  • Method : Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .
  • Results : A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst .

Disease Diagnosis

  • Application : The presence of ethyl butanoate in the dry exhaled breath could be utilized as a platform for the diagnosing of COVID-19 .
  • Method : The main idea of this theoretical investigation is based on the inclusion of a cavity layer between a thin layer of Au and the well-known one-dimension photonic crystals .
  • Results : The investigated results show the appearance of Tamm plasmon resonance in the reflectance spectrum of our design through the IR region .

Perfumery

  • Application : Ethyl butanoate is used as a solvent in perfumery products .
  • Method : It is typically used in the formulation of perfumes and to dilute other fragrances .
  • Results : It helps in enhancing the overall smell of the product and is known for its fruity odor, similar to pineapple .

Plasticizer

  • Application : Ethyl butanoate is used as a plasticizer for cellulose .
  • Method : It is added to the material to increase its plasticity, flexibility, and reduce its viscosity .
  • Results : This makes the material easier to handle and enhances its performance in the final product .

Flavor Enhancer

  • Application : Ethyl butanoate is a key ingredient used as a flavor enhancer in processed orange juices .
  • Method : It is added to the juice during processing to enhance the natural orange flavor .
  • Results : It is used in nearly all orange juices sold in the US, including those sold as “fresh” or “concentrated" .

Fragrance Ingredient

  • Application : Ethyl butanoate is one of the most common chemicals used in flavors and fragrances .
  • Method : It can be used in a variety of flavors: orange (most common), cherry, pineapple, mango, guava, bubblegum, peach, apricot, fig, and plum .
  • Results : In industrial use, it is also one of the cheapest chemicals, which only adds to its popularity .

Safety And Hazards

Ethyl 4-phenoxybutanoate should be handled with care. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

ethyl 4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIVXBQBFMYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278654
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenoxybutanoate

CAS RN

2364-59-2
Record name 2364-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35.5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 100 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethyl ether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
370 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Scheme 1 shows a general method for preparation of 3,4-dihydrobenzo[b]oxepin-5(2H)-one intermediates 66 by O-alkylation of a phenolic compound with ethyl 4-bromobutanoate to give a ethyl 4-phenoxybutanoate intermediate 67, followed by saponification to the carboxylic acid 68 and intramolecular cyclization under acidic conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-phenoxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-phenoxybutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-phenoxybutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-phenoxybutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-phenoxybutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-phenoxybutanoate

Citations

For This Compound
6
Citations
R Soury, M Jabli, TA Saleh, WS Abdul-Hassan… - RSC …, 2018 - pubs.rsc.org
… In our case, the TEBOP porphyrinato has an ethyl-4-phenoxybutanoate group in the para position of the porphyrin phenyl rings, which is responsible for the important flexibility of this …
Number of citations: 38 pubs.rsc.org
R Soury, M El Oudi, A Haque, M Chaabene… - Journal of Molecular …, 2023 - Elsevier
… The protons of the linear chain (ethyl 4-phenoxybutanoate group) resonated between δ 4.3 ppm to δ 1.35 ppm. The coordination of the 4-cyanopyridine to the metal centre is confirmed …
Number of citations: 3 www.sciencedirect.com
R Soury, KM Alenezi, M Jabli, A Haque… - Journal of Molecular …, 2021 - Elsevier
… The protons of the linear chain (ethyl 4-phenoxybutanoate group) resonate in the domain [4.32 ppm; 1.34 ppm] which is the case for all complexes with TEBOP. The insertion of the zinc …
Number of citations: 3 www.sciencedirect.com
AV Zhilenkov, EA Khakina, PA Troshin… - Pharmaceutical …, 2019 - Springer
… -mL three-necked round-bottomed flask with a reflux condenser and thermometer, dissolved in anhydrous freshly distilled nitrobenzene, treated under Ar with ethyl 4-phenoxybutanoate …
Number of citations: 2 link.springer.com
M Amézquita-Valencia, H Alper - The Journal of Organic …, 2016 - ACS Publications
A simple and regioselective synthesis of phenoxy esters and phenylthio esters is reported. The products are obtained by selective alkoxycarbonylation catalyzed by Pd 2 (dba) 3 , 1,4-bis…
Number of citations: 16 pubs.acs.org
SM Treacy - 2022 - search.proquest.com
Organic methods development has long dictated the molecular scaffolds available to the pharmaceutical and fine chemical synthesis industries. Photoredox catalysis has emerged as a …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.